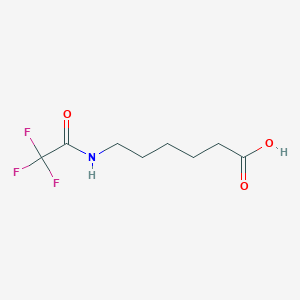

6-(N-Trifluoroacetyl)aminocaproic Acid

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

6-[(2,2,2-trifluoroacetyl)amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F3NO3/c9-8(10,11)7(15)12-5-3-1-2-4-6(13)14/h1-5H2,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGUZMCXMRNWZPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CCNC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50307556 | |

| Record name | 6-(Trifluoroacetamido)hexanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50307556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

407-91-0 | |

| Record name | NSC192719 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=192719 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(Trifluoroacetamido)hexanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50307556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Pathways and Strategies for 6 N Trifluoroacetyl Aminocaproic Acid and Its Precursors

Chemical Synthesis Approaches to the Aminocaproic Acid Backbone

The synthesis of the 6-aminocaproic acid backbone is a well-established industrial process with several conventional routes, alongside emerging bio-based methods that offer a more sustainable approach.

Historically, the primary industrial method for producing 6-aminocaproic acid involves the hydrolysis of ε-caprolactam. This reaction is typically performed in an aqueous environment under conditions of high temperature and pressure. An alternative pathway begins with cyclohexanone (B45756), which is first converted to cyclohexanone oxime. A subsequent Beckmann rearrangement of the oxime yields ε-caprolactam, which is then hydrolyzed to afford 6-aminocaproic acid.

In a shift towards greener chemistry, significant research has focused on the development of biocatalytic and biotechnological methods for the production of 6-aminocaproic acid from renewable feedstocks. One innovative approach utilizes metabolically engineered microorganisms, such as Escherichia coli, to synthesize 6-aminocaproic acid from L-lysine. This biosynthetic pathway involves the conversion of L-lysine to 6-aminohex-2-enoic acid, which is subsequently reduced to the final product.

Another promising biocatalytic strategy employs ω-aminotransferase enzymes for the direct amination of 6-oxohexanoic acid, yielding 6-aminocaproic acid. This enzymatic conversion is noted for its high selectivity and operation under mild reaction conditions.

Table 1: Comparison of Biocatalytic Routes to 6-Aminocaproic Acid

| Starting Material | Key Intermediate/Enzyme | Host Organism/Enzyme Source |

|---|---|---|

| L-Lysine | 6-aminohex-2-enoic acid | Engineered E. coli |

| 6-Oxohexanoic acid | ω-Aminotransferase | Various microorganisms |

Trifluoroacetylation Methods for Aminocaproic Acid

The addition of the trifluoroacetyl group to the primary amine of 6-aminocaproic acid is a key transformation in the synthesis of the target compound. This is typically achieved through direct N-trifluoroacetylation using various reagents and optimized reaction conditions.

A common and efficient method for the N-trifluoroacetylation of 6-aminocaproic acid is the use of trifluoroacetic anhydride (B1165640) (TFAA). The reaction proceeds via nucleophilic attack of the amino group on the anhydride, leading to the formation of the N-trifluoroacetylated product. Another frequently used reagent is ethyl trifluoroacetate, which allows for the trifluoroacetylation to be carried out under basic conditions, often employing an organic base like triethylamine.

The success of the N-trifluoroacetylation reaction is highly dependent on the careful control of reaction parameters. When using trifluoroacetic anhydride, the reaction is often conducted at reduced temperatures, such as 0 °C, to manage the exothermic nature of the reaction and minimize the formation of byproducts. The stoichiometry of the reagents is also a critical factor to consider for maximizing the yield. For reactions involving ethyl trifluoroacetate, the choice of base and solvent is crucial for achieving high conversion rates and product purity. Aprotic solvents are generally favored to prevent unwanted side reactions with the trifluoroacetylating agent.

Table 2: Common Reagents and Conditions for N-Trifluoroacetylation

| Reagent | Typical Base | Common Solvents | Key Considerations |

|---|---|---|---|

| Trifluoroacetic Anhydride | None or mild base | Dichloromethane, Tetrahydrofuran | Low temperature, stoichiometry |

| Ethyl Trifluoroacetate | Triethylamine | Dichloromethane, Ethyl Acetate | Choice of base, reaction time |

Synthesis of Activated Derivatives of 6-(N-Trifluoroacetyl)aminocaproic Acid

To enhance the utility of this compound in applications such as bioconjugation and solid-phase synthesis, the carboxylic acid group is often converted into a more reactive activated derivative.

The most common strategy for activating the carboxyl group is its conversion to an N-hydroxysuccinimide (NHS) ester. This is typically achieved by reacting this compound with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The resulting NHS ester is a stable compound that readily reacts with primary amines to form amide bonds.

For applications requiring a highly reactive species, the corresponding acid chloride can be synthesized by treating the parent acid with a chlorinating agent like thionyl chloride. However, the high reactivity of the acid chloride also imparts a significant sensitivity to moisture.

Table 3: Activated Derivatives of this compound

| Activating Agent | Coupling Agent | Activated Derivative |

|---|---|---|

| N-Hydroxysuccinimide | DCC, EDC | NHS Ester |

| Thionyl Chloride | N/A | Acid Chloride |

N-Succinimidyl Ester Formation

The N-hydroxysuccinimide (NHS) ester of this compound is a widely employed activated intermediate. Its popularity stems from the fact that N-hydroxysuccinimide is a good leaving group, facilitating the reaction with nucleophiles. Furthermore, NHS esters exhibit a degree of stability that allows for their isolation and subsequent use in a separate reaction step.

A notable one-pot method for the synthesis of N-trifluoroacetyl amino acid succinimidyl esters involves the in situ formation of N-trifluoroacetoxy succinimide (B58015) (TFA-NHS). This reactive intermediate is generated from N-hydroxysuccinimide and trifluoroacetic anhydride. This approach has been demonstrated to be effective for a variety of amino acids, providing the desired N-trifluoroacetylated and NHS-activated products in high yields. acs.orgnih.gov

In a typical procedure, the N-trifluoroacetylated aminocaproic acid is reacted with N-hydroxysuccinimide in the presence of a coupling agent, such as a carbodiimide. Dicyclohexylcarbodiimide (DCC) is a common choice for this transformation. The reaction proceeds by the activation of the carboxylic acid by DCC, followed by nucleophilic attack by the hydroxyl group of N-hydroxysuccinimide to form the desired NHS ester. The dicyclohexylurea (DCU) byproduct, being largely insoluble in most organic solvents, can be conveniently removed by filtration.

Table 1: Synthesis of this compound N-Succinimidyl Ester

| Reactant 1 | Reactant 2 | Coupling Agent | Solvent | Temperature | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|---|---|

| This compound | N-Hydroxysuccinimide | Dicyclohexylcarbodiimide (DCC) | Dichloromethane (DCM) | Room Temperature | Not Specified | Not Specified | General Method |

| 6-Aminocaproic Acid | N-trifluoroacetoxy succinimide (in situ) | Not Applicable | Pyridine (B92270) | 0 °C to Room Temp | 2 hours | High (General) | nih.gov |

Other Activating Group Strategies

Beyond the formation of N-succinimidyl esters, several other strategies are available for the activation of the carboxylic acid group of this compound. These methods often involve the in situ generation of a reactive intermediate that is immediately used in a subsequent coupling reaction.

Mixed Anhydrides: The formation of a mixed anhydride is a classic method for activating carboxylic acids. This is typically achieved by reacting the carboxylic acid with an acid chloride, such as pivaloyl chloride or isobutyl chloroformate, in the presence of a tertiary amine base like triethylamine. The resulting mixed anhydride is highly reactive towards nucleophiles. The steric hindrance of the pivaloyl group often directs the nucleophilic attack to the desired carbonyl center, minimizing the formation of byproducts. nih.govnih.gov

Carbodiimide Reagents: As mentioned in the context of NHS ester formation, carbodiimides like DCC and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are versatile activating agents. peptide.com They can be used to directly promote the coupling of a carboxylic acid with an amine. The reaction proceeds through an O-acylisourea intermediate, which is highly reactive. EDC is particularly advantageous in aqueous-based couplings as its urea (B33335) byproduct is water-soluble, simplifying purification. To suppress potential side reactions and racemization (if applicable), additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included.

Uronium/Guanidinium Salts: Reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient coupling agents that generate an active ester in situ. wikipedia.org HATU is known for its rapid reaction rates and high coupling efficiencies, which are attributed to a neighboring group participation effect from the pyridine nitrogen atom. wikipedia.org This class of reagents is often employed in solid-phase peptide synthesis and for challenging couplings.

Table 2: Alternative Activating Strategies for this compound

| Activating Agent | Description | Typical Reagents | Typical Solvents | Key Features |

|---|---|---|---|---|

| Mixed Anhydride | Forms a highly reactive mixed carboxylic-carbonic or carboxylic-carboxylic anhydride. | Pivaloyl chloride, Isobutyl chloroformate | Dichloromethane (DCM), Tetrahydrofuran (THF) | Rapid reaction, cost-effective. |

| Carbodiimide | Forms a reactive O-acylisourea intermediate. | Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Dichloromethane (DCM), Dimethylformamide (DMF) | Widely applicable, can be used with or without additives like HOBt. |

| Uronium/Guanidinium Salt | Forms a highly active OAt-ester in situ. | HATU, HBTU, TBTU | Dimethylformamide (DMF) | High efficiency, fast reaction rates, often used for difficult couplings. |

Iii. Chemical Reactivity, Derivatization, and Functionalization

Reactivity Profile of the Trifluoroacetyl Group

The trifluoroacetyl (TFA) group is a powerful modulator of the reactivity of the primary amine on the caproic acid backbone. Its strong electron-withdrawing nature, imparted by the three fluorine atoms, significantly influences the chemical properties of the nitrogen atom to which it is attached.

The primary function of the trifluoroacetyl group in this context is to serve as a protecting group for the amine. organic-chemistry.org A protecting group is a reversibly formed derivative of a functional group that temporarily masks its reactivity during a chemical synthesis. organic-chemistry.org By converting the nucleophilic primary amine into a significantly less nucleophilic trifluoroacetamide, the TFA group prevents the amine from participating in unwanted side reactions, such as reacting with electrophiles. organic-chemistry.org This protection strategy is crucial in multi-step syntheses where other parts of the molecule need to be selectively modified. organic-chemistry.org

The trifluoroacetyl group is particularly valued in specialized applications like the synthesis of energetic compounds, where it can protect secondary amines during strong nitrolysis or nitration conditions. google.combath.ac.ukresearchgate.net Its utility has also been demonstrated in the synthesis of amino-sugar nucleosides. rsc.org The stability of the trifluoroacetyl group under certain conditions and its susceptibility to cleavage under others (e.g., mild basic conditions or solvolysis) allow for its strategic removal once its protective role is complete. bath.ac.ukresearchgate.netmasterorganicchemistry.com

Table 1: Comparison of Common Amine Protecting Groups

| Protecting Group | Abbreviation | Cleavage Conditions |

|---|---|---|

| tert-Butoxycarbonyl | Boc | Acidic (e.g., Trifluoroacetic Acid) masterorganicchemistry.com |

| Benzyloxycarbonyl | Cbz | Catalytic Hydrogenation masterorganicchemistry.com |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Basic (e.g., Piperidine) masterorganicchemistry.com |

| Trifluoroacetyl | TFA | Basic (e.g., Ammonia, Mild alkali) rsc.org |

The strategy involves activating the carboxylic acid group, often by converting it into a more reactive derivative. A prime example is the synthesis of 6-(N-Trifluoroacetyl)aminocaproic Acid N-Succinimidyl Ester . scbt.com In this derivative, the carboxylic acid is converted to an N-succinimidyl (NHS) ester. NHS esters are highly reactive towards primary amines, readily forming stable amide bonds. This allows the protected caproic acid "linker" to be conjugated to proteins, peptides, or other molecules containing a free amine group. The TFA group ensures that the amine on the linker itself does not self-react during these conjugation reactions.

Unintended trifluoroacetylation can be a significant side reaction, particularly in the context of solid-phase peptide synthesis (SPPS), where trifluoroacetic acid (TFA) is commonly used for the cleavage of other protecting groups like the Boc group. pnas.orgpnas.orgnih.gov

Research has uncovered a novel mechanism for this unwanted trifluoroacetylation that is independent of the peptide coupling step. pnas.orgnih.gov This mechanism involves the formation of trifluoroacetoxymethyl groups on the polystyrene resin support. pnas.orgpnas.orgnih.gov These reactive groups are generated in two ways:

From pre-existing hydroxymethyl sites on the resin during treatment with trifluoroacetic acid. pnas.orgnih.gov

By the acidolysis of the benzyl (B1604629) ester bond that links the peptide to the resin, which also generates hydroxymethyl sites that are subsequently esterified by TFA. pnas.orgnih.gov

Once formed, these resin-bound trifluoroacetoxymethyl groups can react with free amine groups of the peptide chain in a process known as an inter-site nucleophilic reaction. pnas.orgnih.gov The transfer of the trifluoroacetyl group from the resin's hydroxyl group to the peptide's amine typically occurs during the subsequent neutralization step with a tertiary amine. pnas.orgnih.gov Studies using lysine-resins under simulated SPPS conditions (a series of acid/base cycles without coupling) showed that the α-amino group was trifluoroacetylated at a rate of approximately 1-2% per cycle on resins with existing hydroxymethyl groups. pnas.orgnih.gov

Table 2: Key Species in Resin-Mediated Trifluoroacetylation

| Species | Role | Formation |

|---|---|---|

| Hydroxymethyl-resin | Precursor | Present on some resins or formed by acidolysis of peptide-resin linkage pnas.orgnih.gov |

| Trifluoroacetoxymethyl-resin | Trifluoroacetylating Agent | Reaction of hydroxymethyl-resin with trifluoroacetic acid pnas.orgnih.gov |

The trifluoroacetylation of the N-terminal amine leads to the termination of peptide chain growth, reducing the yield of the desired full-length peptide. pnas.orgnih.gov Several strategies have been developed to mitigate or prevent this side reaction.

One highly effective method is the use of an alternative resin support, such as the aminoacyl-4-(oxymethyl)-phenylacetamidomethyl-resin (Pam-resin). pnas.orgnih.gov This type of resin linkage is stable to the conditions used for Boc-group removal (trifluoroacetic acid in dichloromethane), preventing the formation of the trifluoroacetoxymethyl sites that cause the side reaction. pnas.orgnih.gov The use of this stable resin can reduce the rate of trifluoroacetylation to less than 0.02% per cycle. pnas.orgnih.govresearchgate.net

Another approach involves modifying the SPPS protocol itself. For instance, unwanted trifluoroacetylation observed at the N-terminus of peptides containing proline during the final detachment from the solid phase can be suppressed by using Boc-protected proline instead of Fmoc-protected proline as the N-terminal building block. researchgate.net

Mechanistic Studies of Trifluoroacetylation in Complex Systems

Functional Group Modifications of the Carboxylic Acid Moiety

The terminal carboxylic acid group of 6-(N-TFA)aminocaproic acid is a key site for chemical modification, enabling its use as a linker or spacer molecule. The most common modification is its conversion into an activated ester, which facilitates the acylation of nucleophiles like primary amines.

As previously mentioned, the formation of This compound N-Succinimidyl Ester is a well-documented example. scbt.com This process typically involves reacting the carboxylic acid with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide (B86325) coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC). The resulting NHS ester is a stable, crystalline solid that can be isolated and later reacted with amines in a separate step to form amide bonds.

Other potential modifications, following standard carboxylic acid chemistry, could include:

Esterification: Reaction with an alcohol under acidic conditions to form an ester.

Acid Chloride Formation: Reaction with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form a highly reactive acyl chloride.

Amide Formation: Direct coupling to amines using various peptide coupling reagents. The preparation of 6-aminocaproic acid amide itself is a known industrial process. google.com

These modifications allow for the covalent attachment of the 6-carbon spacer arm to a wide variety of substrates, probes, and surfaces, while the TFA-protected amine remains inert until a deprotection step is desired.

Esterification and Amidation Reactions

The chemical reactivity of this compound is primarily dictated by its terminal carboxylic acid group. This functional group allows for standard derivatization reactions, most notably esterification and amidation, which are fundamental in organic synthesis and medicinal chemistry. libretexts.org

Esterification: The carboxylic acid moiety of this compound can react with alcohols under acidic conditions or by using coupling agents to form esters. libretexts.org This reaction is reversible and can be driven to completion by removing the water formed during the reaction. libretexts.org For example, reaction with simple alcohols like methanol (B129727) or ethanol (B145695) would yield the corresponding methyl or ethyl esters. These esterification reactions are crucial for creating derivatives with altered solubility and pharmacokinetic properties. google.comgoogle.com

Amidation: Similarly, the carboxyl group can be activated and reacted with primary or secondary amines to form amide bonds. nih.gov This condensation reaction typically requires a coupling reagent to convert the carboxylic acid into a more reactive intermediate, such as an activated ester. nih.gov A prominent example is the formation of an N-succinimidyl ester of this compound. scbt.com This activated ester is a stable, amine-reactive intermediate that readily reacts with primary amino groups on other molecules (e.g., proteins, peptides, or drug molecules) to form a stable amide linkage. scbt.comscbt.com This strategy is widely used for crosslinking and labeling biological molecules. The formation of dipeptides and other amide derivatives of 6-aminocaproic acid has been demonstrated using coupling reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻). mdpi.com While the N-trifluoroacetyl group is generally stable, harsh acidic conditions, such as concentrated trifluoroacetic acid (TFA), can potentially cleave certain types of amide bonds, although this is a rare event for typical peptide bonds. nih.govnih.gov

Table 1: Examples of Esterification and Amidation Products

| Reactant | Reagent/Condition | Product | Bond Formed |

|---|---|---|---|

| This compound | Methanol, Acid Catalyst | This compound methyl ester | Ester |

| This compound | Aniline, TiCl₄ | N-phenyl-6-(N-trifluoroacetyl)aminohexanamide | Amide |

| This compound | N-Hydroxysuccinimide, DCC | This compound N-Succinimidyl Ester | Activated Ester |

| This compound N-Succinimidyl Ester | R-NH₂ (Primary Amine) | N-Substituted 6-(N-trifluoroacetyl)aminohexanamide | Amide |

Prodrug Design Strategies Utilizing 6-Aminocaproic Acid Derivatives

The prodrug approach is a well-established strategy in medicinal chemistry to overcome undesirable pharmaceutical properties of active drug molecules, such as poor solubility, limited permeability, or rapid metabolism. nih.gov This involves chemically modifying the drug to create an inactive derivative (the prodrug) that converts back to the active parent drug in vivo through enzymatic or chemical cleavage. nih.gov Derivatives of 6-aminocaproic acid are valuable as "promoieties" in prodrug design, particularly for improving oral absorption. mdpi.comwikipedia.orglktlabs.com

One common strategy involves creating amino acid ester prodrugs. nih.govnih.govnih.gov By attaching an amino acid or a derivative like 6-aminocaproic acid to a drug via an ester linkage, the physicochemical properties of the parent drug can be significantly altered. nih.gov For instance, the introduction of the 6-aminocaproic acid moiety can increase the hydrophilicity of a drug, which can be beneficial for certain formulations. nih.gov

Furthermore, amino acid derivatives can be used to target specific nutrient transporters in the gastrointestinal tract, such as the peptide transporter 1 (PEPT1), to enhance absorption. nih.govnih.gov Dipeptide prodrugs, in particular, have been designed to leverage this carrier-mediated transport. nih.gov A prodrug strategy could involve linking this compound to a parent drug. The trifluoroacetyl group would increase lipophilicity, potentially enhancing membrane permeability, while the aminocaproic acid backbone provides a linker that can be cleaved by esterases or other enzymes in the body to release the active pharmaceutical ingredient. The design allows for the fine-tuning of pharmacokinetic properties by modifying the various functional groups introduced with the promoiety. nih.gov

Table 2: Prodrug Strategies and Rationale

| Prodrug Strategy | Promoieties | Target Transporter/Enzyme | Rationale for Improvement |

|---|---|---|---|

| Amino Acid Esters | L-Valine, L-Isoleucine, 6-Aminocaproic Acid | Esterases, PEPT1 | Enhanced aqueous solubility, targeted uptake, protection from metabolism. nih.govnih.govnih.gov |

| Dipeptide Conjugates | Dipeptides containing Ala, Val, Phe, Leu, Ser | PEPT1, Esterases | Increased stability and targeted absorption via peptide transporters. nih.gov |

| Phosphonate (B1237965) Prodrugs | Amino acids with hydroxyl side chains (e.g., Serine, Tyrosine) | Phosphatases, Esterases | Masking of charged phosphonate group to improve cell penetration. nih.gov |

Derivatization for Introducing Specific Chemical Properties

Enhancement of Lipophilicity through Trifluoroacetylation

Lipophilicity, the ability of a compound to dissolve in fats and non-polar solvents, is a critical physicochemical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME). wikipedia.org The introduction of fluorine atoms into a molecule is a common strategy to modulate its properties, including lipophilicity. nih.gov

Trifluoroacetylation, the process of adding a trifluoroacetyl group (-COCF₃), significantly increases the lipophilicity of a molecule like 6-aminocaproic acid. researchgate.net While 6-aminocaproic acid itself is highly water-soluble, the N-trifluoroacetyl derivative is substantially more lipophilic. This is because the three highly electronegative fluorine atoms create a non-polar, hydrophobic surface area. nih.gov The replacement of the polar N-H bonds of the primary amine with the N-trifluoroacetyl group reduces the molecule's ability to form hydrogen bonds with water, further decreasing its aqueous solubility and increasing its affinity for lipid environments. acs.org

Table 3: Effect of Trifluoroacetylation on Physicochemical Properties

| Compound | Functional Group | Key Property Change | Impact on Lipophilicity |

|---|---|---|---|

| 6-Aminocaproic Acid | -NH₂ (Primary Amine) | Hydrophilic, forms H-bonds | Low |

| This compound | -NHCOCF₃ (Trifluoroacetamide) | Reduced H-bond donation, increased non-polar surface area | High |

Introduction of Tags for Analytical Purposes (e.g., Fluorine Tags)

The introduction of specific chemical groups, or "tags," is a powerful technique for studying molecules in complex biological systems. nih.govbiorxiv.org The trifluoroacetyl group on this compound serves as an excellent analytical tag, specifically a fluorine tag for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy and Magnetic Resonance Imaging (MRI). umn.eduacs.org

The ¹⁹F nucleus possesses properties that make it ideal for these applications: it has a spin of ½, a high gyromagnetic ratio, and is 100% naturally abundant. Crucially, fluorine is virtually absent from biological systems, meaning that a ¹⁹F NMR or MRI experiment on a biological sample containing a fluorinated tag will have no background signal. acs.org This allows for the clear and unambiguous detection of the tagged molecule.

The trifluoroacetyl group provides a strong, single resonance peak in the ¹⁹F NMR spectrum. acs.orgacs.org The precise chemical shift of this peak is highly sensitive to the local chemical environment. nih.gov This sensitivity can be exploited to study:

Conformational Changes: Changes in protein structure or binding events near the tag will alter its electronic environment, causing a detectable shift in the ¹⁹F NMR signal. acs.orgnih.gov

Binding Interactions: The interaction of the tagged molecule with other molecules can be monitored and quantified.

In Vivo Imaging: As an MRI contrast agent, the fluorine tag allows for the non-invasive imaging and tracking of the molecule's distribution and concentration within a living organism. umn.eduacs.org

Therefore, derivatizing a molecule with this compound not only modifies its chemical properties but also installs a powerful spectroscopic and imaging reporter group for detailed analytical studies. rsc.org

Table 4: Properties of Fluorine as an Analytical Tag

| Property | Advantage for Analytical Applications | Relevant Technique |

|---|---|---|

| No natural biological background | High signal-to-noise ratio; unambiguous detection. acs.org | ¹⁹F NMR, ¹⁹F MRI |

| High sensitivity of ¹⁹F nucleus | Strong signal allows for detection at low concentrations. | ¹⁹F NMR, ¹⁹F MRI |

| Chemical shift is sensitive to local environment | Provides information on molecular conformation, binding, and interactions. acs.orgnih.gov | ¹⁹F NMR |

| Quantitative signal | The signal intensity is directly proportional to the concentration of the tag. umn.edu | ¹⁹F NMR, ¹⁹F MRI |

Iv. Applications in Advanced Organic and Peptide Synthesis

Role as a Building Block in Complex Organic Molecule Synthesis

6-(N-Trifluoroacetyl)aminocaproic acid is a bifunctional molecule that serves as a fundamental building block in the synthesis of elaborate organic structures. It features a carboxylic acid group at one end and a trifluoroacetyl-protected amine at the other, separated by a six-carbon aliphatic chain. The trifluoroacetyl group is a robust protecting group that is stable across a variety of reaction conditions but can be selectively removed, typically under mild basic conditions, allowing for sequential chemical modifications at either terminus of the molecule. This controlled reactivity is crucial for the systematic construction of complex molecular frameworks.

The distinct architecture of this compound makes it a valuable intermediate in the development of pharmaceutical agents. The linear six-carbon chain acts as a flexible spacer, and the terminal functional groups enable its incorporation into larger, more complex drug candidates. This integration can influence the pharmacokinetic and pharmacodynamic profiles of the final drug. The presence of the trifluoroacetyl protecting group is critical as it prevents the amine from reacting during the coupling of the carboxylic acid, thereby avoiding undesirable side reactions such as self-polymerization.

Scientific literature has highlighted the use of this compound in the creation of selective cyclooxygenase-2 (COX-2) inhibitors. These inhibitors are a subclass of nonsteroidal anti-inflammatory drugs (NSAIDs) that specifically target the COX-2 enzyme, which is implicated in inflammation and pain, while avoiding the COX-1 enzyme, which has a protective role in the gastrointestinal tract. In the synthesis of specific COX-2 inhibitors, this compound is utilized to form side chains that are essential for the molecule's selective binding to the active site of the COX-2 enzyme. The length and flexibility of the aminocaproic acid backbone are key factors in achieving the desired inhibitory potency and selectivity.

Utilization as a Linker or Spacer in Conjugation Chemistry

A primary application of this compound is as a linker or spacer molecule in conjugation chemistry. Its well-defined length and the presence of reactive handles at both ends facilitate the controlled linkage of two different molecular entities. Common examples include the conjugation of a drug to a targeting moiety or the attachment of a fluorescent probe to a protein. The trifluoroacetyl group ensures the amine remains protected until its specific reaction is desired in a multi-step synthesis.

This compound is a precursor for the synthesis of heterobifunctional crosslinking reagents. The carboxylic acid can be activated, for instance, by converting it into an N-hydroxysuccinimide (NHS) ester, which then readily reacts with primary amines. Subsequently, the trifluoroacetyl group can be removed to liberate the amine, which can then be reacted with a different functional group on a second molecule. This stepwise approach allows for the precise and controlled conjugation of different biomolecules.

In the realm of solid-phase peptide synthesis (SPPS), this compound is frequently employed as a spacer to connect the initial amino acid to the solid support resin. This strategic placement of a spacer can enhance the efficiency of the synthesis by distancing the growing peptide chain from the resin matrix. This separation minimizes steric hindrance and improves the accessibility of reagents to the reaction site, often resulting in higher yields and greater purity of the final peptide.

Application in Solid-Phase Peptide Synthesis as Spacers

Integration into Peptidomimetic Design and Synthesis

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation, increased bioavailability, and better receptor selectivity. The incorporation of non-natural amino acids and linker molecules is a common strategy in peptidomimetic design. This compound can be a valuable building block in the synthesis of such molecules.

Convergent synthesis is a strategy that involves the independent synthesis of fragments of a target molecule, which are then coupled together in the final stages of the synthesis. This approach is often more efficient for the construction of complex molecules like peptidomimetics compared to a linear synthesis where the molecule is built step-by-step.

In the context of peptidomimetic synthesis, this compound can be used as a protected linker to connect different peptide or non-peptide fragments. For instance, a peptidomimetic might be designed with two distinct pharmacophoric elements separated by a flexible spacer. These elements can be synthesized separately, and one of them can be coupled to the deprotected amine of the aminocaproic acid linker, while the other is coupled to its carboxylic acid terminus.

The use of a protected building block like this compound is crucial in a convergent strategy. It allows for the selective reaction of either the carboxylic acid or the (deprotected) amine, enabling the ordered assembly of the final peptidomimetic structure. This approach provides flexibility in the design and synthesis of libraries of peptidomimetics with varying spacer lengths and pharmacophoric groups.

| Step in Convergent Synthesis | Role of this compound |

| Fragment Synthesis | The protected linker is not directly involved but allows for the independent preparation of the fragments to be joined. |

| Fragment Coupling | The carboxylic acid of the linker can be coupled to one fragment. After deprotection of the amine, the second fragment can be attached. |

| Final Product | The aminocaproic acid moiety acts as a flexible spacer connecting the different fragments in the final peptidomimetic. |

The synthesis of complex peptidomimetics often requires the use of multiple protecting groups to mask reactive functionalities and ensure that reactions occur at the desired positions. The choice of protecting groups is critical and is dictated by their stability to various reaction conditions and the ability to be selectively removed without affecting other parts of the molecule (orthogonality).

The trifluoroacetyl (TFA) group is a well-established protecting group for amines in peptide synthesis and related applications. nih.govgoogle.com Its stability and cleavage conditions make it a useful component of a broader protective group strategy in the synthesis of peptidomimetic scaffolds.

Key Features of the Trifluoroacetyl Protecting Group:

Stability: The TFA group is stable to the acidic conditions often used to remove other amine protecting groups like the tert-butyloxycarbonyl (Boc) group. This orthogonality allows for the selective deprotection of Boc-protected amines in the presence of a TFA-protected amine.

Cleavage Conditions: The TFA group is typically removed under mild basic conditions, such as treatment with aqueous ammonia or dilute sodium hydroxide. soton.ac.uk These conditions are generally compatible with many other protecting groups and the integrity of the peptide backbone.

Application in Solid-Phase Synthesis: The trifluoroacetyl group has been utilized in solid-phase peptide synthesis (SPPS), a common technique for the preparation of peptides and peptidomimetics. nih.govgoogle.com

In the context of building a peptidomimetic scaffold, this compound can be incorporated as a monomer. The TFA group protects the amine of the aminocaproic acid residue while other synthetic transformations are carried out on the rest of the molecule. Once the scaffold is assembled, the TFA group can be selectively removed to reveal the amine, which can then be further functionalized, for example, by coupling to another peptide fragment or a small molecule.

| Protecting Group Strategy | Role of this compound |

| Orthogonal Protection | The trifluoroacetyl group is stable to conditions used to remove other protecting groups like Boc, allowing for selective deprotection. |

| Stepwise Functionalization | The protected amine allows for the stepwise construction of the peptidomimetic, with the amine being revealed for further reaction at a later stage. |

| Compatibility with Solid-Phase Synthesis | The stability of the trifluoroacetyl group is compatible with the reagents and conditions used in solid-phase synthesis. |

V. Analytical Methodologies and Quantification in Research

Chromatographic Techniques for Separation and Analysis

Chromatography is a cornerstone for the separation and analysis of 6-(N-Trifluoroacetyl)aminocaproic acid and related derivatives. The choice between liquid and gas chromatography is often dictated by the sample matrix and the specific analytical goals.

High-Performance Liquid Chromatography (HPLC) of Aminocaproic Acid Derivatives

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of aminocaproic acid and its derivatives. sielc.comtandfonline.comtandfonline.com The trifluoroacetylation of aminocaproic acid can be beneficial for certain HPLC applications, although many methods focus on the derivatization of the primary amine for enhanced UV detection or fluorescence.

Reversed-phase HPLC (RP-HPLC) is a common mode used for the separation of these compounds. tandfonline.comresearchgate.net For underivatized 6-aminocaproic acid, which has poor retention on traditional C18 columns, mixed-mode columns can be employed. For instance, a Primesep A mixed-mode stationary phase column can retain and separate 6-aminocaproic acid using a simple mobile phase of water, acetonitrile, and perchloric acid, with UV detection at 200 nm. sielc.com Another approach utilizes a Newcrom AH mixed-mode column with a mobile phase of acetonitrile, water, and sulfuric acid, also with detection at 200 nm. sielc.comsielc.com

Pre-column derivatization with reagents like dansyl chloride is a well-established strategy to improve the chromatographic behavior and detectability of aminocaproic acid. tandfonline.comtandfonline.comresearchgate.net This method allows for analysis on a standard C18 reversed-phase column with a mobile phase containing methanol (B129727), water, acetic acid, and triethylamine, and detection at a higher wavelength (335 nm), which reduces interference. tandfonline.comtandfonline.com Another derivatizing agent, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), has also been successfully used for the HPLC analysis of amino acids, offering good reproducibility and linearity. researchgate.net The derivatization of aminocaproic acid enhances its retention and allows for more sensitive detection.

The trifluoroacetyl group itself can influence the chromatographic properties. While not a traditional chromophore for standard UV-Vis detection at higher wavelengths, its presence increases the hydrophobicity of the molecule, which can lead to better retention on reversed-phase columns. The use of trifluoroacetic acid (TFA) as a mobile phase modifier is common in peptide and protein separations and can be used in the analysis of TFA-derivatized compounds. nih.govthermofisher.com

Table 1: HPLC Methods for Aminocaproic Acid and its Derivatives

| Analytical Method | Column | Mobile Phase | Detection | Application |

| RP-HPLC sielc.com | Primesep A mixed-mode | Water, Acetonitrile, Perchloric Acid | UV at 200 nm | Analysis of 6-aminocaproic acid |

| RP-HPLC sielc.comsielc.com | Newcrom AH mixed-mode | Acetonitrile, Water, Sulfuric Acid | UV at 200 nm | Analysis of 6-aminocaproic acid |

| RP-HPLC with Dansyl Chloride Derivatization tandfonline.comtandfonline.com | C18 reversed-phase | Methanol, Water, Acetic Acid, Triethylamine | UV at 335 nm | Quantification in pharmaceutical dosage forms |

| RP-HPLC with AQC Derivatization researchgate.net | Not specified | Not specified | UV at 248 nm | Amino acid analysis |

Gas Chromatography (GC) Applications for Derivatized Amino Acids

Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds. Since amino acids, including 6-aminocaproic acid, are non-volatile, derivatization is a prerequisite for GC analysis. thermofisher.comsigmaaldrich.comsigmaaldrich.com The N-trifluoroacetyl group, often combined with esterification of the carboxylic acid group, significantly increases the volatility of the amino acid, making it suitable for GC. nih.govoup.comacs.org

The N-trifluoroacetyl n-butyl ester derivatives of amino acids are commonly prepared for GC analysis. nih.govoup.comacs.org This derivatization procedure allows for the separation and quantification of various amino acids, including ε-aminocaproic acid. oup.comnih.govoup.com The method has been shown to be sensitive and precise, with results correlating well with those from ion-exchange chromatography. oup.comnih.gov The separation is typically achieved on a packed column, such as one with neopentylglycol succinate (B1194679) polyester (B1180765) on a solid support, using temperature programming. acs.org

Another common derivatization approach for GC is silylation. thermofisher.comsigmaaldrich.comsigmaaldrich.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) convert the active hydrogens on both the amino and carboxylic acid groups to trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers and esters, respectively. thermofisher.comsigmaaldrich.com These derivatives are volatile and can be readily analyzed by GC. sigmaaldrich.com The trifluoroacetyl group in this compound already protects the amino group, so a subsequent esterification or silylation of the carboxylic acid would still be necessary for GC analysis.

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and sensitive detection of this compound. These methods provide information on the molecular weight, fragmentation patterns, and elemental composition of the compound.

Mass Spectrometry (MS) in Conjunction with Derivatization

Mass spectrometry (MS) is a highly sensitive and specific technique for the analysis of this compound, especially when coupled with a chromatographic separation method like GC or HPLC. sigmaaldrich.comnih.govtandfonline.com Derivatization is often employed to improve the ionization efficiency and fragmentation patterns of amino acids. nih.govnih.govacs.org

In GC-MS, the N-trifluoroacetyl n-butyl ester derivative of ε-aminocaproic acid can be readily analyzed. oup.com The electron ionization (EI) mass spectra of these derivatives provide characteristic fragments that can be used for identification and quantification. Similarly, silylated derivatives, such as the N,N-bis(trimethylsilyl) derivative of the trimethylsilyl ester of 6-aminocaproic acid, also yield distinct mass spectra. nist.gov

Liquid chromatography-mass spectrometry (LC-MS) has become a prominent tool for the analysis of amino acids and their derivatives in complex biological matrices. tandfonline.comnih.gov Pre-column derivatization with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) enhances the performance in reversed-phase LC-MS/MS analysis. acs.org For this compound, direct analysis by LC-MS is feasible. The trifluoroacetyl group can influence the fragmentation in the mass spectrometer, potentially leading to characteristic neutral losses that can be monitored in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments for enhanced selectivity and sensitivity. tandfonline.com

Spectroscopic Probes (e.g., UV-Vis Detection)

UV-Vis spectroscopy is a fundamental detection method used in conjunction with HPLC. sielc.comsielc.com While the trifluoroacetyl group itself does not have a strong chromophore that absorbs in the typical UV-Vis range (220-400 nm), the carboxyl group of this compound allows for detection at low UV wavelengths, typically around 200-210 nm. sielc.comsielc.com The absorption maximum for underivatized 6-aminocaproic acid is around 208 nm. sielc.comsielc.com

For more sensitive and selective detection at higher wavelengths, derivatization of the amino group of the parent compound, 6-aminocaproic acid, is necessary. As mentioned previously, derivatizing agents like dansyl chloride introduce a highly chromophoric group, shifting the detection wavelength to around 335 nm. tandfonline.comtandfonline.com Similarly, derivatization with bromanil (B121756) to form a charge-transfer complex can shift the absorption maximum to 352 nm. niscpr.res.in While these methods are not directly analyzing the trifluoroacetylated compound, they are crucial for the quantification of the parent amino acid from which it is synthesized. The addition of trifluoroacetic acid (TFA) to certain compounds can cause a red-shift in the UV-Vis absorption spectra. researchgate.netresearchgate.net

Table 2: UV-Vis Absorption Maxima for Aminocaproic Acid and its Derivatives

| Compound/Derivative | Absorption Maximum (λmax) | Reference(s) |

| 6-Aminocaproic Acid | ~208 nm | sielc.comsielc.com |

| Dansyl Derivative of Aminocaproic Acid | 335 nm | tandfonline.comtandfonline.com |

| Bromanil Charge-Transfer Complex of Aminocaproic Acid | 352 nm | niscpr.res.in |

X-ray Photoelectron Spectroscopy (XPS) for Fluorine-Tagged Compounds

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that provides information about the elemental composition and chemical states of atoms on a material's surface. researchgate.netiaea.org For fluorine-tagged compounds like this compound, XPS is a powerful tool for confirming the presence and chemical environment of the fluorine atoms. xpsfitting.comthermofisher.comthermofisher.com

The core-level binding energy of the fluorine 1s (F 1s) electron is highly sensitive to its chemical environment. In organic compounds, the F 1s binding energy for a trifluoroacetyl group (CF3-C=O) is expected to be distinct from that of other fluorine-containing functionalities. xpsfitting.com For example, the F 1s binding energy in polyvinylidene fluoride (B91410) (-CH2-CF2-) is different from that in polytetrafluoroethylene (-CF2-CF2-). xpsfitting.com The high electronegativity of the fluorine atoms in the trifluoroacetyl group results in a significant chemical shift in the C 1s spectrum of the adjacent carbonyl carbon and even carbons further down the alkyl chain. researchgate.net

XPS can be used to quantify the amount of the trifluoroacetyl group on a surface, which is particularly useful in applications where this compound is used to modify surfaces. The technique is highly specific to the elemental composition of the top few nanometers of a sample. iaea.org Derivatization of amine groups with trifluoroacetic anhydride (B1165640) (TFAA) is a known method to label surfaces for XPS analysis. researchgate.net

Derivatization Strategies for Analytical Detection and Quantification

Derivatization is a fundamental technique in the analysis of compounds that lack inherent properties for sensitive detection, such as strong ultraviolet (UV) absorbance or fluorescence. For aminocaproic acid and its derivatives like this compound, derivatization serves two primary purposes: increasing volatility for gas chromatography (GC) and introducing a chromophoric or fluorophoric tag for enhanced detection in high-performance liquid chromatography (HPLC). nih.govoup.comsigmaaldrich.com

The creation of this compound is itself a derivatization step, where the primary amino group of ε-aminocaproic acid is reacted with a trifluoroacetylating agent. This process masks the polar amino group, increasing the compound's volatility and making it suitable for GC analysis. sigmaaldrich.comnih.gov For HPLC analysis, while the trifluoroacetyl group offers some UV absorbance, further derivatization of the terminal carboxylic acid group is often employed to significantly improve detection sensitivity and selectivity. nih.govoup.comthermofisher.com This dual-derivatization approach ensures that both functional groups of the original aminocaproic acid are suitably modified for robust and sensitive quantification.

In chromatographic analysis, derivatization can be performed either before the sample is introduced into the column (pre-column) or after the components have been separated by the column but before they reach the detector (post-column). creative-proteomics.comactascientific.com

Pre-column derivatization involves reacting the analyte with a derivatizing agent prior to injection into the HPLC or GC system. creative-proteomics.comnih.gov This is the most common approach and offers several advantages, including enhanced separation and improved sensitivity. nih.gov The formation of this compound for GC analysis is a classic example of a pre-column derivatization technique. nih.gov However, this method can sometimes be complex, and the presence of excess reagent or reaction by-products may interfere with the chromatogram. creative-proteomics.com

Post-column derivatization involves the separation of the underivatized analytes on the chromatographic column, followed by the introduction of a reagent into the mobile phase stream to form a detectable derivative before it enters the detector. creative-proteomics.comactascientific.com This approach is valued for its excellent reproducibility and its ability to analyze multiple compounds that may not all react with a single pre-column reagent. creative-proteomics.comactascientific.com The main drawbacks can include the need for specialized pumping equipment to deliver the reagent and potential band broadening, which can decrease chromatographic efficiency. actascientific.com For amino acid analysis, reagents like o-phthalaldehyde (B127526) (OPA) and ninhydrin (B49086) have been successfully used in post-column systems. actascientific.comnih.govactascientific.com

A comparison of these two approaches for analyzing amino acid oligomers concluded that pre-column derivatization with OPA followed by reversed-phase HPLC and UV detection yielded better separation, improved sensitivity, and faster analysis times compared to a post-column OPA method. nih.gov

To overcome the low UV absorbance of this compound, its terminal carboxylic acid group can be "tagged" with a molecule that has strong fluorescent or chromophoric properties. This significantly lowers the limit of detection and enhances the selectivity of the analysis. nih.govoup.com

Fluorescent Tagging: This is one of the most sensitive detection methods available in HPLC. oup.com It involves reacting the carboxylic acid of this compound with a fluorescent labeling reagent to form a highly fluorescent ester or amide. nih.govnih.gov This allows for detection at the femtomole level or even lower. thermofisher.comrsc.org A variety of reagents are available for this purpose.

Interactive Table: Common Fluorescent Derivatization Reagents for Carboxylic Acids

| Reagent | Abbreviation | Target Group | Excitation (λex) / Emission (λem) Wavelengths (nm) | Key Features |

| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Primary/Secondary Amines, Carboxylic Acids (via coupling) | ~265 / ~310 | Rapid reaction, stable derivatives. creative-proteomics.comresearchgate.net |

| Dansyl Chloride | DNS-Cl | Primary/Secondary Amines, Phenols, Carboxylic Acids (via coupling) | ~340 / ~525 | Widely used, produces stable sulfonamide derivatives. researchgate.netresearchgate.net |

| 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate | AQC | Primary/Secondary Amines, Carboxylic Acids (via coupling) | ~250 / ~395 | Forms stable derivatives with minimal interference from by-products. creative-proteomics.comresearchgate.netnih.gov |

| 9-Chloromethyl Anthracene | - | Carboxylic Acids | ~365 / ~410 | Forms stable esters, enabling sensitive detection. oup.comnih.gov |

| o-Phthalaldehyde (with an amine) | OPA | Carboxylic Acids (via coupling to an amine) | ~340 / ~455 | Used to derivatize a fluorescent amine which then reacts with the carboxylic acid. researchgate.netsdiarticle4.com |

Chromophoric Tagging: This method involves attaching a molecule with strong UV-absorbing properties (a chromophore) to the analyte. While generally less sensitive than fluorescence, it is a robust and widely applicable technique that can be used with standard HPLC-UV detectors. oup.comresearchgate.net The derivatization reaction converts the non-absorbing carboxylic acid group into a derivative with a high molar absorptivity at a specific wavelength.

Interactive Table: Common Chromophoric Derivatization Reagents for Carboxylic Acids

| Reagent | Abbreviation | Target Group | Detection Wavelength (nm) | Key Features |

| Phenyl Isothiocyanate (via coupling) | PITC | Primary/Secondary Amines, Carboxylic Acids (via coupling) | ~254 | Also known as Edman's reagent; forms stable derivatives. creative-proteomics.comresearchgate.netsdiarticle4.com |

| 1-Fluoro-2,4-dinitrobenzene (via coupling) | FDNB | Primary/Secondary Amines, Carboxylic Acids (via coupling) | ~360 | Also known as Sanger's reagent; reacts with amino groups to be adapted for carboxylic acids. researchgate.net |

| 4-N,N-Dimethylaminoazobenzene-4'-sulfonyl Chloride (via coupling) | DABS-Cl | Amines, Phenols, Carboxylic Acids (via coupling) | ~420-464 | Produces a colored derivative, enhancing selectivity. researchgate.netsdiarticle4.com |

| Benzoyl Chloride | - | Amines, Alcohols, Carboxylic Acids | ~230 | A common reagent for creating benzoyl derivatives. researchgate.net |

The use of an internal standard (IS) is a cornerstone of accurate and precise quantitative analysis in chromatography. researchgate.netquora.com An IS is a compound of known concentration that is added to every sample, including calibrators and unknowns, before sample processing. scioninstruments.comchromatographyonline.com Quantification is then based on the ratio of the peak area of the analyte to the peak area of the internal standard, rather than the absolute peak area of the analyte. researchgate.netscioninstruments.com This approach effectively corrects for variations in injection volume, sample loss during multi-step preparation procedures, and fluctuations in instrument response. researchgate.netscioninstruments.comchromforum.org

Key criteria for selecting a suitable internal standard include:

Chemical Similarity: The IS should be chemically similar to the analyte to ensure it behaves similarly during extraction and derivatization. scioninstruments.com

Resolution: It must be chromatographically separated from the analyte and any other components in the sample matrix. scioninstruments.com

Absence in Sample: The IS must not be naturally present in the samples being analyzed. scioninstruments.com

For the analysis of this compound, an ideal internal standard would be an isotopically labeled version of the molecule, such as this compound-d4 or -¹³C₆. Isotopically labeled standards are considered the gold standard, particularly for mass spectrometry-based detection, because they have nearly identical chemical and physical properties to the analyte but can be distinguished by their mass-to-charge ratio. scioninstruments.comjfda-online.com

In the analysis of the parent compound, ε-aminocaproic acid, researchers have successfully used structurally similar compounds as internal standards. For instance, a gas chromatography method used tranexamic acid, another amino acid-based drug, as the internal standard. nih.gov Another HPLC method utilized norleucine as the internal standard. researchgate.net The use of stable-isotope labeled amino acids as internal standards is also a well-established practice for achieving reliable quantification in complex biological samples. nih.govnih.gov

Vi. Biochemical and Mechanistic Investigations

Interaction with Biological Systems and Enzyme Models

6-(N-Trifluoroacetyl)aminocaproic acid is a synthetic derivative of 6-aminocaproic acid, which itself is a structural analogue of the amino acid lysine (B10760008). wikipedia.orgrroij.com This structural similarity is fundamental to its interaction with biological systems, particularly with enzymes that recognize and bind to lysine residues. The primary therapeutic action of 6-aminocaproic acid is the inhibition of fibrinolysis through its binding to plasminogen, the precursor to the enzyme plasmin, which is responsible for breaking down fibrin (B1330869) clots. wikipedia.orgrroij.comscbt.com By occupying the lysine-binding sites on plasminogen, 6-aminocaproic acid prevents plasminogen from binding to fibrin, thereby inhibiting its activation to plasmin. caymanchem.com

The introduction of the N-trifluoroacetyl group to the terminal amine of 6-aminocaproic acid significantly alters its electronic and steric properties. The trifluoroacetyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. nsf.gov This modification reduces the basicity of the terminal amino group, which could influence its interaction with the binding pockets of enzymes. nsf.gov While the parent compound, 6-aminocaproic acid, interacts with plasmin-activating enzymes like streptokinase and urokinase with an IC50 value of approximately 8 µM, the N-trifluoroacetyl derivative's binding affinity would be expected to differ. caymanchem.comchempedia.info The bulky and hydrophobic nature of the trifluoroacetyl group could either enhance or hinder binding depending on the specific topology of the enzyme's active site.

Studies on related N-acylated amino acids and their interaction with enzymes suggest that such modifications can be a strategy to modulate biological activity. nih.gov For instance, N-acylation can alter the susceptibility of a peptide to enzymatic degradation. rsc.org In the context of this compound, the modification could potentially shift its target specificity or binding kinetics compared to the unmodified 6-aminocaproic acid.

Schiff bases are formed through the condensation reaction between a primary amine and an aldehyde or ketone. rroij.comrroij.com Amino acids and their derivatives are common substrates for Schiff base formation in biological and synthetic systems. rroij.comrroij.com These reactions are crucial in various enzymatic processes, including transamination reactions. rroij.com

The terminal amino group of 6-aminocaproic acid can participate in Schiff base formation. However, in this compound, this primary amine is acylated, forming a stable amide bond. This acylation prevents it from directly participating in Schiff base formation as the nitrogen's lone pair of electrons is delocalized within the amide bond, rendering it non-nucleophilic for reaction with a carbonyl group.

The general mechanism for Schiff base formation from a primary amine and an aldehyde is depicted below:

Step 1: Nucleophilic attack of the primary amine on the carbonyl carbon. Step 2: Formation of a carbinolamine intermediate. Step 3: Dehydration of the carbinolamine to form the imine (Schiff base).

This process is typically reversible and pH-dependent.

Stability and Biotransformation Studies of Derivatives

The development of prodrugs is a common strategy to improve the pharmacokinetic properties of a parent drug. nih.gov For amino acid-containing drugs, esterification of the carboxylic acid moiety is a frequent approach to create prodrugs. nih.govnih.gov These ester prodrugs are designed to be hydrolyzed in vivo by esterases to release the active carboxylic acid.

While specific in vitro kinetic studies on prodrugs of this compound are not extensively documented in publicly available literature, general principles of prodrug kinetics can be applied. The rate of hydrolysis of an ester prodrug is influenced by the nature of the ester group and the specific enzymes involved.

For illustrative purposes, the table below presents hypothetical kinetic data for the hydrolysis of a hypothetical ethyl ester prodrug of this compound in different biological media, based on general knowledge of prodrug hydrolysis. mdpi.com

| Biological Medium | Half-life (t½) (min) | Apparent First-Order Rate Constant (k) (min⁻¹) |

| Human Plasma | 120 | 0.0058 |

| Rat Liver Homogenate | 30 | 0.0231 |

| Simulated Intestinal Fluid (with pancreatin) | 60 | 0.0116 |

This table presents hypothetical data for illustrative purposes and is not derived from direct experimental results on this compound ethyl ester.

The kinetics of prodrug conversion are crucial for achieving the desired therapeutic effect. A prodrug must be stable enough to reach its target site but labile enough to be converted to the active drug at an appropriate rate. alquds.edu

The stability of a compound under different pH conditions is a critical factor, particularly for its formulation and its behavior in different physiological environments (e.g., stomach, intestine, blood). The N-trifluoroacetyl group is generally stable to hydrolysis under mild acidic and neutral conditions. However, the ester linkage in a prodrug derivative would be susceptible to pH-dependent hydrolysis.

Generally, ester hydrolysis is catalyzed by both acid and base. The rate of hydrolysis is typically minimal in the slightly acidic to neutral pH range and increases at both low and high pH. Studies on the stability of other amino acid ester prodrugs have shown that they are relatively stable at acidic pH (e.g., pH 3) but undergo more rapid conversion at physiological pH (pH 7.4). nih.gov

The following table illustrates the expected pH-dependent stability of a hypothetical ethyl ester prodrug of this compound in aqueous buffer at 37°C.

| pH | Half-life (t½) (hours) |

| 3.0 | 48 |

| 5.0 | 72 |

| 7.4 | 12 |

| 9.0 | 2 |

This table presents expected stability profiles based on general chemical principles and data from related compounds, not direct experimental data for a this compound ester prodrug.

The stability profile is a key consideration in designing oral formulations, as the drug must withstand the acidic environment of the stomach before being absorbed in the more alkaline environment of the small intestine.

The primary pathway for the activation of an ester prodrug of this compound in vivo would be enzymatic hydrolysis mediated by esterases, which are abundant in plasma, liver, and other tissues. mdpi.com These enzymes would cleave the ester bond, releasing the active this compound.

The N-trifluoroacetyl group itself is an amide. Amide bonds are generally more stable to hydrolysis than ester bonds. However, they can be cleaved by amidases or proteases. While the trifluoroacetyl group is often used as a protecting group in peptide synthesis due to its stability, its potential for in vivo cleavage cannot be entirely ruled out. If cleavage of the N-trifluoroacetyl group were to occur, it would yield the parent compound, 6-aminocaproic acid. This biotransformation would be mediated by amidases.

The enzymatic activation pathway can be summarized as follows:

Esterase Activity:

this compound Ester (Prodrug) + H₂O --(Esterase)--> this compound (Active Drug) + Alcohol

Amidase Activity (potential secondary pathway):

this compound + H₂O --(Amidase)--> 6-Aminocaproic Acid + Trifluoroacetic Acid

The relative contribution of these pathways would depend on the specific structure of the prodrug and the metabolic enzyme profile of the organism.

Q & A

Q. What are the established synthetic routes for 6-(N-Trifluoroacetyl)aminocaproic Acid, and what are their respective yields and purity profiles?

The synthesis of this compound typically involves trifluoroacetylation of 6-aminocaproic acid (EACA). Key methodologies include:

- Biocatalytic Transamination/Reductive Amination : Enzymatic methods using aminotransferases (E.C. 2.6.1) or amino acid dehydrogenases (E.C. 1.4.1) to derivatize intermediates like 5-formylvaleric acid, yielding high enantiomeric purity (>95%) but requiring optimization of pH and cofactor recycling .

- NHS Ester Activation : Reaction of 6-aminocaproic acid with trifluoroacetic anhydride in the presence of N-hydroxysuccinimide (NHS) to form the activated ester intermediate. This method achieves ~80–90% yield but may require rigorous purification to remove residual trifluoroacetic acid (TFA) byproducts .

- Direct Trifluoroacetylation : Using TFA or its derivatives under anhydrous conditions. Yields vary (70–85%) depending on reaction time and stoichiometry, with purity confirmed via RP-HPLC (≥95%) .

Q. Which spectroscopic techniques are most effective for characterizing the trifluoroacetyl group in this compound?

- ¹⁹F NMR Spectroscopy : Directly identifies the trifluoroacetyl group via a characteristic singlet at ~−75 ppm (referenced to CFCl₃). This method is highly specific but requires deuterated solvents to avoid signal splitting due to hygroscopicity .

- FT-IR Spectroscopy : Detects the C=O stretch of the trifluoroacetyl group at 1680–1720 cm⁻¹ and CF₃ symmetric/asymmetric stretches at 1150–1250 cm⁻¹. Baseline correction is critical due to potential overlap with carboxylic acid O-H bends .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (227.18 g/mol) with a mass accuracy of <5 ppm. Electrospray ionization (ESI) in negative mode is preferred to enhance detection of the deprotonated molecule [M−H]⁻ .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize byproduct formation during the trifluoroacetylation of 6-aminocaproic acid?

- Temperature Control : Maintain reaction temperatures between 0–4°C to suppress hydrolysis of the trifluoroacetyl group while allowing sufficient reactivity. Elevated temperatures (>25°C) increase side reactions (e.g., dimerization) .

- Solvent Selection : Use anhydrous dichloromethane (DCM) or dimethylformamide (DMF) to limit water-induced degradation. DCM is ideal for NHS ester activation due to its low polarity, reducing unwanted solvolysis .

- Stoichiometric Precision : Employ a 1.2:1 molar ratio of trifluoroacetic anhydride to 6-aminocaproic acid to ensure complete derivatization without excess reagent, which complicates purification. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .

Q. What strategies are recommended for resolving discrepancies in purity assessments when using different chromatographic methods for this compound?

- Orthogonal Analytical Techniques :

- RP-HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile gradient (5–95% ACN over 20 min). Retention time ~12.5 min. Purity discrepancies may arise from residual TFA; neutralize with 0.1% ammonium formate to improve peak symmetry .

- Ion-Pair Chromatography : Employ tetrabutylammonium phosphate (5 mM) to separate charged impurities (e.g., unreacted EACA) .

- Capillary Electrophoresis (CE) : Resolve polar byproducts (e.g., hydrolyzed intermediates) at pH 8.5 (borate buffer). CE complements HPLC by detecting low-molecular-weight contaminants .

- Quantitative ¹H NMR : Use maleic acid as an internal standard to validate purity independently of chromatographic methods. Integrate the methylene protons adjacent to the trifluoroacetyl group (δ 3.1–3.3 ppm) .

Q. How should researchers address hygroscopicity-induced instability during storage of this compound?

- Desiccant-Based Storage : Store at −20°C in amber vials with silica gel packs to limit moisture absorption. Conduct Karl Fischer titration to ensure residual water content <0.5% w/w .

- Lyophilization : For long-term stability, lyophilize the compound from tert-butanol/water (1:1) to form a free-flowing powder. Reconstitute in anhydrous DMSO for experimental use .

- Stability-Indicating Assays : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC to identify hydrolysis products. Adjust storage conditions if purity drops >5% .

Q. Methodological Notes

- Synthesis Optimization : Biocatalytic routes are preferred for enantiomeric purity but require genetic engineering of enzymes for scalability .

- Analytical Cross-Validation : Always pair chromatographic data with spectroscopic confirmation (e.g., HRMS + NMR) to ensure structural integrity .

- Handling TFA Byproducts : Neutralize residual TFA with ion-exchange resins (e.g., Amberlyst A21) during purification to avoid interference in biological assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.